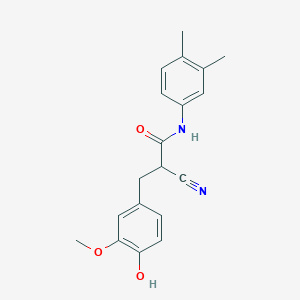

2-cyano-N-(3,4-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide

Description

2-cyano-N-(3,4-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide is an organic compound with a complex structure that includes cyano, amide, and phenyl groups

Properties

IUPAC Name |

2-cyano-N-(3,4-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-12-4-6-16(8-13(12)2)21-19(23)15(11-20)9-14-5-7-17(22)18(10-14)24-3/h4-8,10,15,22H,9H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHADBEWGJIYXFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3,4-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common route starts with the preparation of 3,4-dimethylphenylamine, which is then reacted with 4-hydroxy-3-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is subsequently subjected to a cyanoethylation reaction to introduce the cyano group, followed by an amide formation step to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3,4-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-cyano-N-(3,4-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-cyano-N-(3,4-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide exerts its effects depends on its interaction with molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

2-cyano-N-(3,4-dimethylphenyl)-3-(4-hydroxyphenyl)propanamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

2-cyano-N-(3,4-dimethylphenyl)-3-(3,4-dihydroxyphenyl)propanamide: Contains an additional hydroxyl group, potentially increasing its polarity and hydrogen bonding capacity.

Uniqueness

2-cyano-N-(3,4-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This combination of functional groups may enhance its potential as a versatile compound in various applications.

Biological Activity

2-Cyano-N-(3,4-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide is a compound of interest in medicinal chemistry due to its unique structural features, which include both hydroxyl and methoxy groups. These functional groups are known to influence the compound's biological activity significantly.

Chemical Structure and Properties

The molecular formula of 2-cyano-N-(3,4-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide is . The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀N₂O₃ |

| IUPAC Name | 2-cyano-N-(3,4-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may act as an enzyme inhibitor or receptor modulator by binding to active sites on proteins, thereby influencing cellular processes and signaling pathways.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could modulate receptor activity, impacting signal transduction.

Biological Activity

Research indicates that 2-cyano-N-(3,4-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide exhibits promising biological activities:

-

Anticancer Activity:

- In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and acute monocytic leukemia (U-937).

- The IC₅₀ values for cytotoxicity against these cell lines indicate significant potency compared to standard chemotherapeutics.

-

Anti-inflammatory Properties:

- Preliminary studies suggest that the compound may reduce pro-inflammatory cytokines (IL-1β and TNFα) in macrophage cultures.

Case Studies

Several studies have documented the biological effects of this compound:

-

Study on Anticancer Activity:

- A study reported that 2-cyano-N-(3,4-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide exhibited IC₅₀ values in the low micromolar range against MCF-7 and U-937 cell lines, suggesting it is a potent anticancer agent .

- Study on Anti-inflammatory Effects:

Comparative Analysis

When compared to similar compounds, 2-cyano-N-(3,4-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide stands out due to its dual functional groups which enhance its reactivity and biological interactions:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-cyano-N-(3,4-dimethylphenyl)-3-(4-hydroxyphenyl)propanamide | Lacks methoxy group | Moderate anticancer activity |

| 2-cyano-N-(3,4-dimethylphenyl)-3-(3,4-dihydroxyphenyl)propanamide | Additional hydroxyl group increases polarity | Higher potential for hydrogen bonding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.